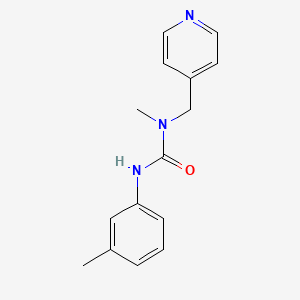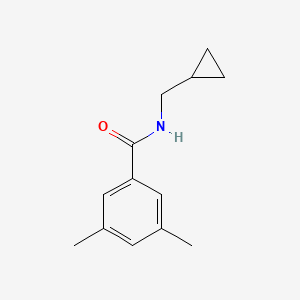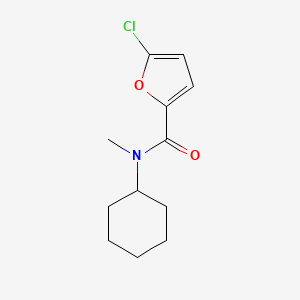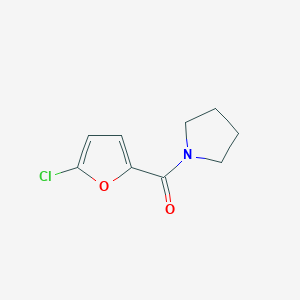
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone, also known as 5-Cl-2-FMA, is a synthetic compound belonging to the class of cathinone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. In
Wirkmechanismus
The exact mechanism of action of (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, it is known to act as a potent dopamine and norepinephrine reuptake inhibitor. It also increases the release of these neurotransmitters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. This results in an increase in mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, leading to increased alertness and arousal. It also increases the release of corticotropin-releasing hormone (CRH), which plays a role in the body's stress response. Additionally, it has been shown to increase the release of growth hormone and prolactin, which are involved in the regulation of metabolism and reproductive function.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard biochemical and physiological assays. However, its potency and potential for abuse make it a controlled substance, which limits its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone. One potential application is in the treatment of ADHD, where it may be able to improve cognitive function and attention. Additionally, its potential as an antidepressant and anxiolytic agent warrants further investigation. Further research is also needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone is a synthetic compound with potential therapeutic applications in the treatment of neurological and psychiatric disorders. Its ability to modulate neurotransmitter release and reuptake makes it a promising candidate for the treatment of depression, anxiety, and addiction. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone involves the reaction of 5-chlorofuran-2-carbaldehyde with pyrrolidin-1-ylmethanamine in the presence of a reducing agent. The resulting compound is purified through recrystallization or chromatography. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
(5-Chlorofuran-2-yl)-pyrrolidin-1-ylmethanone has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Its structural similarity to other psychoactive compounds such as amphetamines and cathinones makes it a potential candidate for the treatment of depression, anxiety, and addiction. Furthermore, its ability to modulate neurotransmitter release and reuptake has been studied for its potential in the treatment of attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
(5-chlorofuran-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-8-4-3-7(13-8)9(12)11-5-1-2-6-11/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRKIGKUQCHIPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

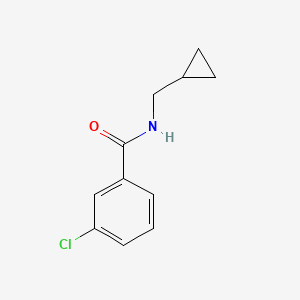

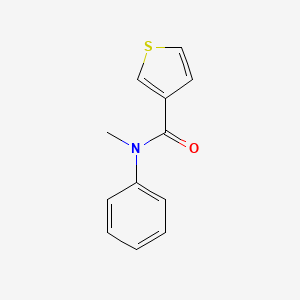
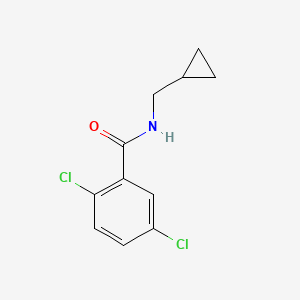
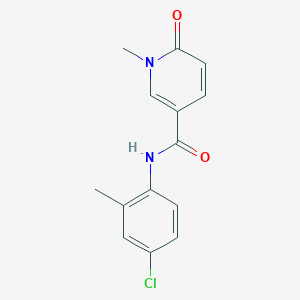
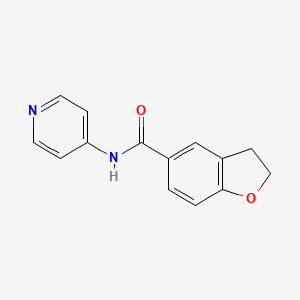
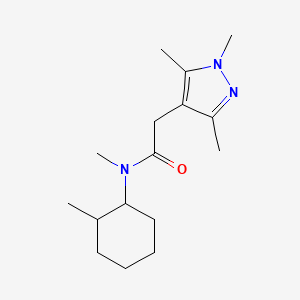

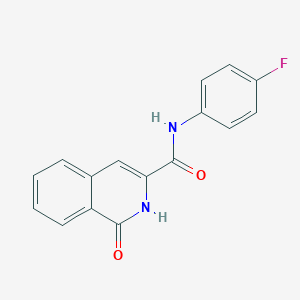
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
